molecular formula C15H13Br2NO2 B290925 2,5-dibromo-N-(3-ethoxyphenyl)benzamide

2,5-dibromo-N-(3-ethoxyphenyl)benzamide

Cat. No. B290925
M. Wt: 399.08 g/mol
InChI Key: NOYGYHJTSIWVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dibromo-N-(3-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized through various methods and has been found to have potential applications in different areas of research.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins that are involved in various biological processes. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
2,5-dibromo-N-(3-ethoxyphenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, it has been found to have potential cytotoxicity against certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dibromo-N-(3-ethoxyphenyl)benzamide in lab experiments is its high yield synthesis method. Additionally, it has been found to have potential applications in various areas of research. However, one of the limitations of using this compound is its limited solubility in certain solvents, which may affect its performance in certain experiments.

Future Directions

There are several future directions for the research on 2,5-dibromo-N-(3-ethoxyphenyl)benzamide. One of the potential areas of research is the development of new synthetic methods for this compound and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and medicinal chemistry. Furthermore, the development of new metal complexes using this compound as a ligand may have potential applications in catalysis and material science.

Synthesis Methods

The synthesis of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide can be achieved through different methods. One of the most commonly used methods involves the reaction of 2,5-dibromoaniline with 3-ethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2,5-dibromo-N-(3-ethoxyphenyl)benzamide as a white powder with a high yield.

Scientific Research Applications

2,5-dibromo-N-(3-ethoxyphenyl)benzamide has been found to have potential applications in various areas of scientific research. It has been used as a building block in the synthesis of other chemical compounds that have potential applications in drug discovery and medicinal chemistry. Additionally, it has been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis and material science.

properties

Molecular Formula

C15H13Br2NO2

Molecular Weight

399.08 g/mol

IUPAC Name

2,5-dibromo-N-(3-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H13Br2NO2/c1-2-20-12-5-3-4-11(9-12)18-15(19)13-8-10(16)6-7-14(13)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

NOYGYHJTSIWVGL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.